molecular formula C12H9BrClN3 B2373716 N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide CAS No. 2109145-15-3

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide

Cat. No.: B2373716
CAS No.: 2109145-15-3
M. Wt: 310.58
InChI Key: UIPVCJPLOPWGQX-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide is a chemical compound that belongs to the class of organic compounds known as carboximidamides. These compounds are characterized by the presence of a carboximidamide group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. This particular compound features a bromopyridine moiety and a chlorobenzene moiety, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include amine derivatives of the original compound.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

N-(5-bromopyridin-2-yl)-4-chlorobenzene-1-carboximidamide can be compared with other similar compounds such as:

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the substituents on the benzene ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromopyridine moiety but feature an imidazo ring instead of a carboximidamide group.

    N-(5-bromopyridin-2-yl)-2-chloroacetamide: This compound has a similar structure but with a chloroacetamide group instead of a carboximidamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)-4-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3/c13-9-3-6-11(16-7-9)17-12(15)8-1-4-10(14)5-2-8/h1-7H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPVCJPLOPWGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NC2=NC=C(C=C2)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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